Ethyl 2-ethylidene-3-oxonon-8-enoate
Description
Its molecular structure includes an ethylidene group (CH₂=CH-) at position 2, a ketone at position 3, and a terminal double bond at position 8 of the nonanoate chain.
Properties
CAS No. |
918150-79-5 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 2-ethylidene-3-oxonon-8-enoate |
InChI |
InChI=1S/C13H20O3/c1-4-7-8-9-10-12(14)11(5-2)13(15)16-6-3/h4-5H,1,6-10H2,2-3H3 |
InChI Key |
PWVKBMCIXXVPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylidene-3-oxonon-8-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylidene-3-oxonon-8-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethylidene-3-oxonon-8-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethylidene-3-oxonon-8-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl and ethylidene groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 2-ethylidene-3-oxonon-8-enoate shares functional and structural similarities with other α,β-unsaturated esters and ketones. Below is a comparative analysis with Ethyl 8-cyano-2-oxooctanoate (CAS: 890097-93-5), a structurally analogous compound from :
Limitations in Available Data
Additional studies on solubility, stability, and biological activity would enhance this analysis.
Biological Activity
Potential Biological Activities
Ethyl 2-ethylidene-3-oxonon-8-enoate has been investigated for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. While specific data on this compound is limited, its structural features suggest it may exhibit similar activities to related compounds.
Antimicrobial Activity
The compound's potential antimicrobial activity is of interest to researchers. Although direct studies on this compound are scarce, similar compounds with carbonyl and unsaturated groups have shown promise in this area.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer properties. This is likely due to its structural similarity to other compounds that have demonstrated antiproliferative effects on cancer cells.
The biological activity of this compound is primarily attributed to the presence of the carbonyl and ethylidene groups, which can participate in nucleophilic addition and substitution reactions. These interactions may modulate biological pathways, leading to the observed effects.
Comparative Analysis
To better understand the potential biological activity of this compound, it's useful to compare it with similar compounds:
| Compound | Structural Similarity | Known Biological Activity |
|---|---|---|
| This compound | - | Potential antimicrobial and anticancer properties |
| Ethyl acetate | Similar ester group | Minimal biological activity |
| Methyl butyrate | Similar ester structure | Flavoring agent, minimal biological activity |
| Ethyl propionate | Similar ester structure | Flavoring agent, minimal biological activity |
The unique ethylidene group in this compound likely contributes to its potential biological activities, distinguishing it from simpler esters.
Research Applications
This compound has several applications in biological research:
- Enzyme-catalyzed reactions : The compound can be used to study various enzymatic processes due to its reactive functional groups.
- Metabolic pathway studies : Its unique structure makes it useful for investigating metabolic pathways in biological systems.
- Pharmaceutical development : As a precursor for potential drug candidates, it is explored in medicinal chemistry research.
Future Research Directions
Given the limited specific data on this compound, future research should focus on:
- Detailed antimicrobial assays to quantify its effectiveness against various pathogens.
- In vitro and in vivo studies to elucidate its anticancer properties and mechanism of action.
- Structure-activity relationship studies to optimize its biological activity.
- Toxicology studies to assess its safety profile for potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
